N-cycloheptylpiperidine-4-carboxamide;hydrochloride
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Overview
Description
N-cycloheptylpiperidine-4-carboxamide;hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design . This compound is characterized by a piperidine ring substituted with a cycloheptyl group and a carboxamide group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptylpiperidine-4-carboxamide;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cycloheptylamine with piperidine-4-carboxylic acid, followed by the formation of the hydrochloride salt through acid-base reaction . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylpiperidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cycloheptylpiperidine-4-carboxylic acid derivatives, while reduction may produce N-cycloheptylpiperidine-4-carboxamide derivatives .
Scientific Research Applications
N-cycloheptylpiperidine-4-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptylpiperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a wide range of biological activities.
Cycloheptylamine: Shares the cycloheptyl group but lacks the piperidine ring.
Piperidine-4-carboxamide: Similar structure but without the cycloheptyl group.
Uniqueness
N-cycloheptylpiperidine-4-carboxamide;hydrochloride is unique due to its combination of the piperidine ring, cycloheptyl group, and carboxamide functionality. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
N-cycloheptylpiperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c16-13(11-7-9-14-10-8-11)15-12-5-3-1-2-4-6-12;/h11-12,14H,1-10H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRBCCMGLQXRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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